molecular formula C13H11NO5S B3407551 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone CAS No. 7204-20-8

4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

Cat. No.: B3407551
CAS No.: 7204-20-8
M. Wt: 293.3 g/mol
InChI Key: YRJBOECKYZWCJM-UHFFFAOYSA-N
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Description

4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dienone core with a sulfonyl and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone typically involves the following steps:

    Formation of the Cyclohexa-2,5-dienone Core: This can be achieved through the oxidation of cyclohexadiene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the cyclohexa-2,5-dienone core, which can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclohexa-2,5-dienone core into more saturated structures.

    Substitution: The sulfonyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce cyclohexanone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and methoxyphenyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(((Phenylsulfonyl)oxy)imino)cyclohexa-2,5-dienone: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(((4-Methylphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone: The methyl group can influence the compound’s steric and electronic properties.

Uniqueness

4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to similar compounds. This structural feature may also impact its biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-18-12-6-8-13(9-7-12)20(16,17)19-14-10-2-4-11(15)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJBOECKYZWCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163101
Record name 2,5-Cyclohexadiene-1,4-dione 1-[O-[(4-methoxyphenyl)sulfonyl]oxime]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7204-20-8
Record name 2,5-Cyclohexadiene-1,4-dione 1-[O-[(4-methoxyphenyl)sulfonyl]oxime]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7204-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadiene-1,4-dione 1-[O-[(4-methoxyphenyl)sulfonyl]oxime]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone
Reactant of Route 6
4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

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